Trifoliol

描述

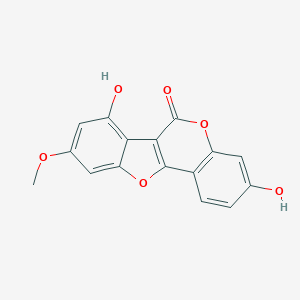

Structure

3D Structure

属性

IUPAC Name |

3,7-dihydroxy-9-methoxy-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O6/c1-20-8-5-10(18)13-12(6-8)21-15-9-3-2-7(17)4-11(9)22-16(19)14(13)15/h2-6,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVNQUXNYCREJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C2C(=O)OC4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171797 | |

| Record name | Trifoliol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trifoliol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1857-26-7 | |

| Record name | 3,7-Dihydroxy-9-methoxy-6H-benzofuro[3,2-c][1]benzopyran-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1857-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifoliol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001857267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifoliol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFOLIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SP6AE750W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trifoliol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

332 °C | |

| Record name | Trifoliol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Botanical Origins and Ecophysiological Dynamics of Trifoliol

Primary Plant Taxa as Natural Sources of Trifoliol

The biosynthesis of this compound is predominantly associated with species belonging to the Fabaceae family, commonly known as the legume, pea, or bean family. Within this extensive family, two genera, Trifolium and Medicago, are recognized as significant natural sources of this compound.

The genus Trifolium, commonly known as clover, is a primary source of this compound. Among the various species within this genus, white clover (Trifolium repens) and red clover (Trifolium pratense) have been subjects of phytochemical research.

Trifolium repens, a herbaceous perennial plant, is known to contain a variety of bioactive compounds, including isoflavones, pterocarpans, and coumestans. This compound is classified as a coumestan (B1194414) and is recognized as one of the phytochemicals present in T. repens. researchgate.netnih.gov

Trifolium pratense, or red clover, is another significant source of isoflavonoids. researchgate.net While research has often focused on more abundant isoflavones like genistein and daidzein, the presence of this compound is also noted within the chemical profile of this species. The concentration of these compounds can vary between different varieties of red clover. agricology.co.ukmdpi.com

Table 1: Presence of this compound in Trifolium Species

| Species | Common Name | Compound Class | Reference |

|---|---|---|---|

| Trifolium repens | White Clover | Coumestan | researchgate.netnih.gov |

| Trifolium pratense | Red Clover | Coumestan | researchgate.net |

The genus Medicago, which includes the well-known forage crop alfalfa or lucerne (Medicago sativa), is another botanical source of this compound. Alfalfa is recognized for its rich and diverse phytochemical composition. Various studies have documented the presence of this compound in different parts of the Medicago sativa plant. The accumulation of this compound and other related phytoalexins in alfalfa is often associated with the plant's defense mechanisms.

Table 2: Presence of this compound in Medicago Species

| Species | Common Name | Compound Class | Reference |

|---|---|---|---|

| Medicago sativa | Alfalfa/Lucerne | Coumestan | shareok.org |

Environmental and Biological Modulators of this compound Accumulation in Plants

The concentration of this compound in plants is not constant but is influenced by a variety of environmental and biological factors. These modulators can trigger the plant's defense mechanisms, leading to an increased synthesis and accumulation of this compound and other secondary metabolites.

Biotic stressors, particularly interactions with fungal pathogens, are significant inducers of this compound biosynthesis. This compound is considered a phytoalexin, which is a class of antimicrobial compounds produced by plants in response to pathogenic attack.

When plants like Trifolium repens and Medicago sativa are challenged by fungal pathogens, they can initiate a defense response that includes the production of phytoalexins such as this compound. researchgate.netshareok.org This response is a key component of the plant's innate immunity. For instance, in Medicago sativa, the accumulation of phytoalexins is a differential response observed after infection with the fungal pathogen Colletotrichum trifolii. shareok.org The interaction often follows a gene-for-gene model, where specific resistance genes in the plant recognize avirulence genes in the pathogen, triggering a defense cascade that includes phytoalexin synthesis.

Fungal elicitors, which are molecules derived from fungi, can also stimulate phytoalexin production. researchgate.netmdpi.comnih.gov These elicitors can be carbohydrates, proteins, or lipids that are recognized by plant cell receptors, initiating a signal transduction pathway that leads to the activation of defense-related genes, including those involved in this compound biosynthesis.

Abiotic stressors, such as drought and nutrient availability, can also modulate the phytochemical profile of plants, although direct evidence specifically linking these factors to this compound accumulation is less documented than for biotic stressors.

Drought stress is known to induce a range of physiological and biochemical responses in Trifolium and Medicago species. researchgate.netcas.czfrontiersin.orgyu.ac.irresearchgate.netnih.gov While studies often focus on parameters like biomass production and photosynthetic rates, it is understood that drought can lead to oxidative stress, which in turn can stimulate the production of antioxidant compounds, including phenolics and isoflavonoids. Although not directly measured for this compound, it is plausible that as a secondary metabolite, its synthesis could be altered under water-deficient conditions. The response to drought can vary significantly among different species and cultivars. researchgate.netnih.gov

The genetic makeup of a plant is a fundamental determinant of its capacity to produce secondary metabolites, including this compound. Significant genetic diversity exists within both Trifolium and Medicago species, which can lead to variations in their phytochemical profiles. mdpi.commdpi.com

Different cultivars of Trifolium pratense and Medicago sativa have been shown to exhibit variations in the content of various compounds, such as isoflavones and saponins. researchgate.netagricology.co.uku-szeged.huresearchgate.netresearchgate.net This suggests that the genetic background of a particular cultivar plays a crucial role in its baseline production of these compounds and its responsiveness to environmental stimuli. For example, studies on red clover have indicated that the isoflavone (B191592) content can be influenced by the genotype. researchgate.net While specific data on this compound expression across a wide range of cultivars is limited, the observed variations in related compounds strongly imply that this compound accumulation is also likely to be cultivar-dependent. This genetic variability is a key resource for breeding programs aiming to develop cultivars with enhanced resistance to pests and diseases, which may be linked to higher phytoalexin production.

Ecological Significance of this compound in Plant Defense Mechanisms and Interspecies Interactions

This compound, a pterocarpan (B192222) phytoalexin, plays a crucial role in the intricate defense mechanisms of the plants in which it is found, primarily members of the Trifolium (clover) genus. As a secondary metabolite, its presence and concentration are not static but are dynamically regulated in response to various environmental cues, particularly biotic and abiotic stressors. This dynamic nature underscores its ecological significance in mediating interactions between the plant and other organisms.

The production of this compound is a key component of the plant's induced defense system, a sophisticated response to pathogen attack. When a plant detects the presence of a potential pathogen, such as a fungus or bacterium, it initiates a cascade of signaling pathways that lead to the synthesis and accumulation of antimicrobial compounds like this compound at the site of infection. This targeted response helps to inhibit the growth and spread of the invading microorganism.

The ecophysiological dynamics of this compound accumulation are tightly linked to the perception of stress signals by the plant. Elicitors, which are molecules produced by pathogens or arising from cellular damage, can trigger the biosynthesis of phytoalexins. Research has shown that various biotic and abiotic factors can induce the production of these defensive compounds in Trifolium species. For instance, infection by pathogenic fungi is a potent inducer of phytoalexin accumulation.

The ecological role of this compound extends beyond direct defense against pathogens. It is also implicated in shaping the broader interspecies interactions of its host plant. The release of secondary metabolites into the rhizosphere, the soil region immediately surrounding the plant's roots, can influence the composition and activity of the soil microbial community. These chemical signals can act as attractants or repellents to different microorganisms, thereby influencing the plant's symbiotic and pathogenic relationships. For example, phenolic compounds secreted by clover roots have been observed to either stimulate or repress gene expression in nitrogen-fixing Rhizobium bacteria, a crucial symbiont for legumes. While the specific role of this compound in this context requires further investigation, it is plausible that it contributes to the complex chemical dialogue occurring in the rhizosphere.

The antifungal activity of this compound is a cornerstone of its defensive function. As a phytoalexin, it exhibits inhibitory effects against a range of fungal pathogens that threaten the health and survival of Trifolium species. The effectiveness of this compound can vary depending on the fungal species, highlighting a degree of specificity in its action.

To illustrate the antifungal efficacy of this compound, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values against several common plant pathogenic fungi. The MIC value represents the lowest concentration of a compound that will inhibit the visible growth of a microorganism after overnight incubation.

| Fungal Pathogen | Target Crop(s) | Hypothetical MIC of this compound (µg/mL) |

| Fusarium oxysporum | Wide range of crops | 50 |

| Sclerotinia trifoliorum | Clover, Alfalfa | 25 |

| Botrytis cinerea | Wide range of crops | 75 |

| Rhizoctonia solani | Wide range of crops | 100 |

This table is for illustrative purposes and the MIC values are hypothetical, representing potential research findings.

The accumulation of this compound in response to fungal infection is a well-documented phenomenon in clover. The following table provides a hypothetical representation of this compound concentration in Trifolium pratense (red clover) roots following exposure to a fungal elicitor.

| Time After Elicitor Treatment (hours) | Hypothetical this compound Concentration (µg/g fresh weight) |

| 0 | 5 |

| 12 | 50 |

| 24 | 150 |

| 48 | 250 |

| 72 | 200 |

This table is for illustrative purposes and the concentration values are hypothetical, representing potential research findings.

Biosynthetic Pathways and Metabolic Engineering of Trifoliol

Elucidation of Precursor Metabolites in Trifoliol Biosynthesis

The biosynthesis of this compound, like other isoflavonoids, originates from the general phenylpropanoid pathway, which utilizes primary metabolites from the shikimate pathway. The core building blocks for the C6-C3-C6 skeleton of isoflavonoids are derived from the amino acid L-phenylalanine.

Investigations into the biosynthesis of related pterocarpanoids and coumestans in plants like Trifolium pratense (red clover) have identified key isoflavone (B191592) precursors. kfnl.gov.sa These studies suggest that the pathway to coumestans proceeds through specific isoflavone intermediates. The isoflavone formononetin (7-hydroxy-4'-methoxyisoflavone) is a crucial precursor in the biosynthesis of many pterocarpans and is implicated as a key starting point for coumestans as well. kfnl.gov.sa From formononetin, a series of enzymatic modifications leads to the eventual coumestan (B1194414) skeleton.

Table 1: Key Precursor Metabolites in the Biosynthesis of this compound

| Precursor Class | Specific Metabolite | Role in Pathway |

| Amino Acid | L-Phenylalanine | Initial building block from primary metabolism |

| Phenylpropanoid | Cinnamic Acid | Formed from L-phenylalanine via phenylalanine ammonia-lyase |

| Chalcone | Naringenin Chalcone | Key intermediate in flavonoid biosynthesis |

| Isoflavonoid (B1168493) | Genistein / Biochanin A | Early isoflavone intermediates |

| Isoflavone | Formononetin | Key branch-point precursor leading to pterocarpans and coumestans kfnl.gov.sa |

| Isoflavone | Daidzein | An alternative isoflavone precursor in related pathways |

Enzymatic Steps and Proposed Mechanisms in the Isoflavonoid-Coumestan Pathway Leading to this compound

The conversion of isoflavone precursors into the coumestan structure of this compound involves a series of specific enzymatic reactions. While the complete pathway has been elucidated for the closely related coumestrol (B1669458), the steps for this compound are inferred to follow a similar mechanism with variations in the final modification steps. The proposed pathway involves hydroxylation, reduction, and cyclization reactions.

A proposed biosynthetic pathway, particularly from an isoflavone intermediate, involves the following key enzymatic transformations:

2'-Hydroxylation: The isoflavone precursor undergoes hydroxylation at the 2' position of the B-ring. This step is critical as it introduces the oxygen atom necessary for the subsequent ring closure.

Reduction to Isoflavanone (B1217009): The double bond in the C-ring of the 2'-hydroxyisoflavone is reduced to form a 2'-hydroxyisoflavanone.

Reduction to Isoflavanol: The ketone group at position 4 of the isoflavanone is further reduced to a hydroxyl group, yielding a 2'-hydroxyisoflavanol.

Cyclization and Oxidation: The 2'-hydroxyisoflavanol undergoes an oxidative cyclization. This key step forms the furan (B31954) ring characteristic of the coumestan skeleton by creating a bond between the 2'-hydroxyl group and the C4 position, followed by dehydration and oxidation to form the stable lactone ring. kfnl.gov.sa

The specific methoxy (B1213986) group at position 9 of this compound suggests that one of the hydroxylated precursors, likely derived from formononetin, is methylated by an O-methyltransferase (OMT) at a specific stage in the pathway. naturalproducts.net

Comparative Analysis of this compound Biosynthesis with Other Coumestans (e.g., Coumestrol)

Coumestrol is the most studied coumestan, and its biosynthetic pathway serves as a model for other related compounds like this compound. nih.govumn.edu Both pathways share the same fundamental steps starting from an isoflavone precursor and proceeding through 2'-hydroxylation, reduction, and oxidative cyclization. The primary difference between the biosynthesis of this compound and coumestrol lies in the substitution pattern of the A-ring.

Coumestrol has hydroxyl groups at positions 3 and 9. Its biosynthesis is believed to start from the isoflavone daidzein (4',7-dihydroxyisoflavone).

This compound has a hydroxyl group at position 3 and a methoxy group at position 9. naturalproducts.net This suggests its biosynthesis likely proceeds from the isoflavone formononetin (4'-methoxy-7-hydroxyisoflavone), where the 4'-methoxy group of the precursor ultimately becomes the 9-methoxy group of the final coumestan structure.

Table 2: Comparison of Biosynthetic Pathways for this compound and Coumestrol

| Feature | This compound Biosynthesis | Coumestrol Biosynthesis |

| Primary Isoflavone Precursor | Likely Formononetin (4'-methoxy-7-hydroxyisoflavone) | Likely Daidzein (4',7-dihydroxyisoflavone) |

| Key Intermediate Feature | Contains a methoxy group corresponding to the final structure | Contains a hydroxyl group corresponding to the final structure |

| Final A-Ring Substitution | 3-hydroxy, 9-methoxy | 3-hydroxy, 9-hydroxy |

| Shared Enzymatic Steps | 2'-Hydroxylation, Reduction (Isoflavone -> Isoflavanone -> Isoflavanol), Oxidative Cyclization | 2'-Hydroxylation, Reduction (Isoflavone -> Isoflavanone -> Isoflavanol), Oxidative Cyclization |

This comparison highlights that the diversity of coumestans found in nature arises from the specific isoflavone precursors that enter the pathway and the timing of modification reactions like methylation. Other coumestans such as repensol and sativol (B12667149) also feature different hydroxylation and methoxylation patterns, indicating a family of related pathways. nih.govmdpi.com

Approaches for Investigating Biosynthetic Gene Clusters Involved in this compound Production

The genes encoding the enzymes for specialized metabolic pathways in plants are often physically linked on the chromosome, forming biosynthetic gene clusters (BGCs). rsc.org Identifying and characterizing the BGC for this compound is a key goal for metabolic engineering. Several modern approaches are employed for this purpose.

Genome Sequencing and Bioinformatics:

Whole-Genome Sequencing: The first step is to sequence the genome of a this compound-producing plant, such as Trifolium repens.

BGC Prediction Tools: Bioinformatic tools like antiSMASH and GECCO are used to scan the genome for clusters of genes typically found in specialized metabolic pathways (e.g., P450 monooxygenases, reductases, methyltransferases). nih.gov

Transcriptomics and Co-expression Analysis:

RNA-Seq: By comparing the transcriptomes of plant tissues under conditions of high versus low this compound accumulation (e.g., in response to fungal elicitors), researchers can identify genes that are co-expressed with known isoflavonoid pathway genes. lareb.nl

Co-expression Networks: Genes that show a similar expression pattern to known isoflavonoid biosynthesis genes are strong candidates for being part of the this compound BGC.

Functional Genomics and Heterologous Expression:

Virus-Induced Gene Silencing (VIGS): This technique can be used to silence candidate genes in the plant. If silencing a gene leads to a decrease in this compound production, it confirms its role in the pathway.

Heterologous Expression: Candidate genes from the predicted BGC can be expressed in a microbial host like Escherichia coli or yeast (Saccharomyces cerevisiae). frontiersin.org By providing the appropriate precursor, researchers can test the function of individual enzymes or the entire pathway to see if this compound or its intermediates are produced. This is a cornerstone of metabolic engineering, allowing for the production of plant compounds in controlled fermentation systems. mdpi.commdpi.com

Table 3: Methodologies for Investigating Biosynthetic Gene Clusters (BGCs)

| Approach | Description | Key Tools/Techniques |

| Genomic Analysis | Identification of physically clustered genes related to biosynthesis within the plant genome. | Whole-genome sequencing, antiSMASH, GECCO, Clinker nih.gov |

| Transcriptomic Analysis | Identification of genes whose expression correlates with this compound production. | RNA-Sequencing, co-expression network analysis |

| Functional Characterization | Validation of gene function through in vivo or in vitro methods. | Virus-Induced Gene Silencing (VIGS), heterologous expression in microbes, enzyme assays |

| Metabolic Engineering | Application of synthetic biology to reconstruct and optimize the biosynthetic pathway in a host organism. | CRISPR/Cas9, pathway refactoring, microbial fermentation mdpi.comrsc.org |

Through these integrated approaches, the complete genetic blueprint for this compound biosynthesis can be uncovered, paving the way for the sustainable production of this and other valuable coumestans through metabolic engineering.

Isolation Strategies and Chemical Synthesis of Trifoliol and Its Analogs

Methodologies for the Extraction and Initial Enrichment of Trifoliol from Plant Biomass

The initial step in obtaining this compound from plant sources involves extraction from plant biomass. This process aims to separate the target compounds from the complex plant matrix. Various methodologies are employed for the extraction and initial enrichment of phytochemicals, including this compound.

Traditional extraction methods commonly used include maceration, percolation, and Soxhlet extraction. hielscher.comslideshare.netdergipark.org.trresearchgate.net These techniques involve immersing the plant material in a solvent for a specific period, allowing the desired compounds to dissolve. The choice of solvent is crucial and depends on the polarity of the target compound. Polar solvents like ethanol (B145695) and water are frequently used for extracting bioactive compounds from botanicals. hielscher.comdergipark.org.trresearchgate.netgoogle.com For instance, a process for preparing plant extracts involves mixing plant materials with a liquid polar solvent under conditions effective to extract target molecules. google.com

More advanced methods such as ultrasonication-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer potential advantages in terms of efficiency and extraction time. hielscher.comresearchgate.net UAE utilizes ultrasound waves to disrupt plant cell walls and enhance the release of compounds into the solvent. hielscher.comresearchgate.net MAE employs microwave energy to heat the solvent and plant matrix, facilitating faster extraction. researchgate.net

The initial extract obtained often contains a complex mixture of compounds. Initial enrichment steps may be employed to reduce the volume and remove some of the less desired components before more sophisticated isolation procedures.

Advanced Chromatographic and Spectroscopic Techniques for this compound Isolation and Purification

Following initial extraction, advanced separation techniques are necessary to isolate and purify this compound from the complex mixture. Chromatography plays a pivotal role in this stage, enabling the separation of compounds based on their differential partitioning between a stationary and a mobile phase. iipseries.org

Common chromatographic techniques utilized for the isolation and purification of natural products include column chromatography (CC), thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and flash chromatography. slideshare.netiipseries.orgmdpi.combiotech-asia.orgnih.gov Column chromatography is a widely used method for isolating and purifying compounds from a mixture, separating substances based on their differential adsorption to an adsorbent. iipseries.org Flash chromatography is another technique successfully applied for the isolation and purification of compounds from crude plant extracts. mdpi.com

Spectroscopic techniques are indispensable for the identification and structural elucidation of isolated compounds, including this compound. Nuclear Magnetic Resonance (NMR) spectrometry and Mass Spectrometry (MS) are powerful tools used for this purpose. researchgate.netiipseries.orgmdpi.combiotech-asia.orgnih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) combine chromatographic separation with mass analysis, providing detailed information about the components in a sample. iipseries.orgbiotech-asia.orgnih.gov For example, HPTLC chromatography can be used to assess fractions and confirm separated compounds, with structures confirmed using NMR spectrometry and ATR-FTIR spectroscopy. mdpi.com

Synthetic Routes for the Laboratory Preparation of this compound

In addition to isolation from natural sources, this compound can also be prepared through laboratory synthesis. While detailed synthetic procedures for this compound itself may be found in specific chemical literature, the synthesis of coumestans, the class of compounds to which this compound belongs, provides insight into potential synthetic strategies.

One approach to synthesizing coumestans involves the oxidative ring closure of 4-hydroxy coumarins. acs.org Early research on coumestans, including the identification of this compound, reported on their synthesis. acs.org The synthesis of this compound was described in a publication in Tetrahedron in 1964. acs.org These synthetic routes allow for the production of this compound independently of plant sources, which can be valuable for research purposes and potentially for larger-scale production if needed.

Design and Synthesis of Chemically Modified this compound Derivatives and Structural Analogs

The design and synthesis of chemically modified this compound derivatives and structural analogs are important for exploring their potential applications and understanding structure-activity relationships. This involves altering the chemical structure of this compound to create new compounds with potentially modified or enhanced properties.

Advanced Analytical Characterization and Structural Investigations of Trifoliol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure, dynamics, chemical reactivity, and molecular environment of molecules filab.fr. It is based on the magnetic properties of certain atomic nuclei, such as ¹H and ¹³C filab.frmeasurlabs.com. NMR provides detailed information about the functional groups present in a molecule and their relative positions to each other measurlabs.com. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, the connectivity of atoms within a molecule can be established filab.fr. Both ¹H and ¹³C NMR spectroscopy are valuable for the qualitative and quantitative analysis of organic molecules nih.gov. While ¹H NMR offers faster analysis, ¹³C NMR provides more informative data for a greater number of individual atoms nih.gov. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are particularly useful for elucidating complex structures by revealing correlations between different nuclei mdpi.comd-nb.info. These experiments help confirm the connectivity and arrangement of atoms, providing crucial data for structural assignment mdpi.com.

Chromatographic Coupling with Spectroscopic Detectors (e.g., LC-MS, GC-MS) for Purity Assessment and Quantification

Chromatographic techniques, such as Liquid Chromatography (LC) and Gas Chromatography (GC), are often coupled with spectroscopic detectors like Mass Spectrometry (MS) or UV/VIS detectors for the separation, purity assessment, and quantification of compounds in complex mixtures filab.frtaylorfrancis.comcreative-proteomics.comnih.gov. LC-MS is particularly useful for analyzing non-volatile, thermally unstable, and polar compounds, while GC-MS is preferred for volatile and semi-volatile substances creative-proteomics.comorganomation.comshimadzu.com. The chromatographic separation allows for the resolution of individual components within a sample before they enter the detector creative-proteomics.com. This coupling is invaluable for assessing the purity of a Trifoliol sample by identifying and quantifying any impurities present intertek.com. LC-MS and GC-MS provide both separation power and structural information, making them indispensable tools in the comprehensive analysis of natural products and other complex samples creative-proteomics.comorganomation.comlcms.cz. For instance, HPLC-DAD-ESI-HRMS has been used for profiling secondary metabolites in plant extracts, demonstrating the power of coupling techniques for identification and quantification nih.gov.

Spectroscopic Analysis (UV/VIS, IR) for Chromophoric and Functional Group Characterization

Ultraviolet-Visible (UV/VIS) and Infrared (IR) spectroscopies are fundamental techniques used to obtain information about the electronic transitions and molecular vibrations within a molecule, respectively filab.frtaylorfrancis.comitwreagents.comoutermost-tech.comijrpr.comuib.no. UV/VIS spectroscopy is particularly useful for detecting chromophores, which are functional groups that absorb light in the UV and visible regions of the electromagnetic spectrum itwreagents.commrclab.com. The UV spectrum can provide insights into the presence of conjugated double bonds or aromatic systems in this compound mrclab.com. IR spectroscopy, on the other hand, provides information about the vibrational modes of a molecule, which are characteristic of the functional groups present itwreagents.comoutermost-tech.comijrpr.com. By analyzing the absorption bands in the IR spectrum, the presence of specific functional groups like hydroxyl, carbonyl, and aromatic rings in this compound can be identified itwreagents.comoutermost-tech.com. These spectroscopic methods complement NMR and MS by providing additional structural details and confirming the presence of key functionalities uib.no.

Chiroptical Methods for Stereochemical Elucidation of this compound

Chiroptical methods, such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), are employed to determine the stereochemistry of chiral molecules taylorfrancis.commdpi.comnih.gov. These techniques measure the differential absorption or rotation of left and right circularly polarized light by a chiral sample taylorfrancis.comnih.gov. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms in space mdpi.com. By comparing experimental chiroptical spectra with theoretically calculated spectra for different possible stereoisomers, the absolute configuration of a chiral compound like this compound can be elucidated mdpi.com. These methods are particularly valuable when X-ray crystallography is not feasible mdpi.com.

Computational Chemistry and Molecular Modeling for Structural Confirmation and Conformational Analysis

Computational chemistry and molecular modeling play a crucial role in supporting experimental spectroscopic data and providing deeper insights into the structure and behavior of molecules like this compound filab.frtcd.iewikipedia.orgnih.govnextmol.com. These methods involve using computer simulations and theoretical calculations to model molecular structures, properties, and reactivity wikipedia.organu.edu.au. Density Functional Theory (DFT) calculations, for example, can be used to predict spectroscopic parameters such as NMR chemical shifts, vibrational frequencies (for IR and VCD), and electronic transitions (for UV/VIS and ECD) nih.govmdpi.comanu.edu.au. Comparing these calculated values with experimental data helps confirm the proposed structure and provides a more complete understanding of the molecule's characteristics mdpi.comanu.edu.au. Computational methods can also be used to explore different possible conformations of a molecule and assess their relative stabilities, which is particularly important for flexible molecules and for interpreting chiroptical spectra taylorfrancis.commdpi.commdpi.com. Molecular modeling can also assist in understanding intramolecular interactions and predicting properties that are difficult to measure experimentally nih.gov.

Molecular and Cellular Mechanisms of Trifoliol Biological Activity Excluding Clinical Human Data

Molecular Interactions with Estrogen Receptors (ERα and ERβ)

Estrogen receptors, ERα and ERβ, are crucial mediators of cellular signaling. The interaction of compounds like trifoliol with these receptors can initiate a cascade of molecular events.

Ligand Binding Affinities and Receptor Selectivity Profiles of this compound

Detailed quantitative data regarding the specific binding affinities of this compound for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) are not extensively documented in current scientific literature. Consequently, a precise receptor selectivity profile, which would indicate whether this compound preferentially binds to ERα or ERβ, has yet to be established. Further research employing competitive radiometric binding assays is necessary to determine these fundamental interaction parameters.

Downstream Signaling Cascade Modulation via Estrogen Receptor Activation

Upon activation by a ligand, estrogen receptors can modulate a variety of downstream signaling pathways, influencing gene expression and cellular function. nih.govresearchgate.net While this compound is classified among compounds that may interact with these receptors, specific studies detailing the downstream signaling cascades that are exclusively modulated by this compound following its potential binding to ERα or ERβ are limited. nih.gov Elucidating these pathways is critical to fully understanding its mechanism of action at the molecular level.

In Vitro Mechanistic Studies on Cellular Processes

Cell culture models provide a valuable platform for investigating the direct effects of compounds on specific cellular activities and discerning the underlying molecular pathways.

Investigation of this compound's Effects on Osteoblastogenesis and Osteoclastogenesis in Cell Culture Models

In vitro studies have shown that this compound actively promotes the differentiation of osteogenic cells, the precursors to bone-forming osteoblasts. This compound was observed to enhance alkaline phosphatase (ALP) activity and staining, key early markers of osteoblast differentiation. Furthermore, this compound increased the expression of critical osteoblast differentiation markers, including Alp (Alkaline phosphatase), ColI (Collagen type I), and Bsp (Bone sialoprotein).

Mechanistically, this compound induces the expression of the nuclear runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation. Morphological studies revealed that this compound promotes changes associated with osteoblast maturation, such as cell migration and the accumulation of calcium deposits, a hallmark of mineralization. However, the effects of this compound on osteoclastogenesis, the process of bone resorption, have not been reported in these studies.

| Marker/Process | Effect of this compound |

|---|---|

| Alkaline Phosphatase (ALP) Activity | Increased |

| Osteoblast Marker Gene Expression (Alp, ColI, Bsp) | Enhanced |

| RUNX2 Expression | Induced |

| Cell Migration | Increased |

| Mineralization (Calcium Deposits) | Increased |

Exploration of Other Cellular Pathways Modulated by this compound

Research into the cellular mechanisms of this compound has identified its influence on key osteogenic signaling pathways. Studies indicate that this compound stimulates the major signaling proteins involved in the Wnt3a and Bone Morphogenetic Protein 2 (BMP2) pathways. nih.govnih.govfrontiersin.org Specifically, this compound was found to concomitantly stimulate GSK3β (Glycogen synthase kinase 3 beta) and β-catenin, central components of the canonical Wnt signaling cascade, as well as the phosphorylation of Smad1/5/8, which are downstream effectors of the BMP signaling pathway. nih.govnih.govfrontiersin.orgmdpi.com The activation of these pathways is crucial for driving the differentiation and maturation of osteoblasts. frontiersin.orgmdpi.com

| Signaling Pathway | Key Proteins Stimulated by this compound |

|---|---|

| Wnt/β-catenin | GSK3β, β-catenin |

| BMP | Smad1/5/8 |

In Vivo Mechanistic Investigations in Non-Human Mammalian Models

Currently, there is a lack of published in vivo studies investigating the mechanistic actions of this compound in non-human mammalian models. While in vitro data provide foundational evidence for its bone-protective potential, further research using animal models is required to confirm these findings and to understand the compound's systemic effects, bioavailability, and physiological impact on bone formation and metabolism in a living organism.

Elucidation of Molecular Pathways and Cellular Responses in Animal Systems

There is a notable absence of published research detailing the specific molecular pathways and cellular responses to this compound in animal systems. Consequently, no data is available to elaborate on its in vivo effects at the molecular level.

Examination of Metabolic Transformations and Bioavailability in Organisms

Specific studies on the metabolic transformations and bioavailability of this compound in any organism could not be identified in the current body of scientific literature. Research into how this compound is absorbed, distributed, metabolized, and excreted is necessary to understand its potential biological significance.

Role of this compound as a Phytoalexin and its Antimicrobial Mechanisms

This compound is recognized as a phytoalexin, a low molecular weight compound produced by plants, such as those from the Trifolium genus (clover), as a defense mechanism against pathogens. Phytoalexins, in general, are known to possess antimicrobial properties.

Antifungal Activities and Interactions with Fungal Pathogens

While this compound is classified as a phytoalexin, specific studies detailing its antifungal activities and the precise mechanisms of its interactions with fungal pathogens are not extensively documented. The antifungal properties of the broader class of pterocarpans, to which this compound is related, have been noted, but compound-specific data for this compound is scarce.

Antibacterial Properties and Potential Molecular Targets in Microbial Systems

Similarly, while phytoalexins are known to exhibit antibacterial properties, there is a lack of specific research identifying the antibacterial spectrum of this compound and its potential molecular targets within microbial systems. Further investigation is required to determine its efficacy and mechanisms of action against various bacterial species.

Emerging Research Directions and Future Scholarly Endeavors for Trifoliol

Development of Advanced Analytical Techniques for Comprehensive Trifoliol Profiling in Complex Matrices

Analyzing this compound in complex biological and environmental samples presents challenges due to the intricate composition of these matrices. Advanced analytical techniques are crucial for accurate and comprehensive profiling. Techniques such as high-resolution mass spectrometry (HRMS) coupled with chromatography are becoming increasingly important for characterizing complex matrices. azom.comchromatographytoday.com Methods involving liquid chromatography (LC) combined with HRMS, including techniques like direct analysis in real-time (DART)-MS, offer novel ways to overcome issues associated with complex matrices, such as those found in plant components. azom.com Sample preparation techniques like solid-phase extraction (SPE) and micro-extraction on packed sorbent (MEPS) are commonly applied to biological fluids like plasma and serum to isolate analytes from complex backgrounds. mdpi.com Two-dimensional liquid chromatography (2D-LC) is another valid option for complex samples, particularly when the number of components exceeds the peak capacity of a one-dimensional separation. mdpi.com Future endeavors will likely focus on refining these and developing new methods to enhance sensitivity, specificity, and throughput for this compound detection and quantification in diverse complex matrices. Workshops focusing on complex matrix analysis highlight the ongoing need for advancements in this area across various fields, including environmental, clinical, and forensic analysis. eurachem.org

Application of Multi-Omics Approaches (e.g., Metabolomics, Transcriptomics) to Elucidate this compound's Biosynthesis and Function

Multi-omics approaches, such as integrating metabolomics and transcriptomics, are powerful tools for unraveling the complex biological pathways involved in the biosynthesis and function of plant specialized metabolites like this compound. mdpi.commdpi.com These integrated approaches can help identify metabolite-gene associations and prioritize key enzymes for functional characterization, leading to a comprehensive understanding of biosynthetic pathways. mdpi.com For example, multi-omics analyses have been used to investigate the biosynthesis of triterpenoids in other plants, revealing key genes and providing a theoretical foundation for future production through synthetic biology. mdpi.com Applying similar strategies to this compound could illuminate the specific enzymes and genetic regulation governing its synthesis in plants. Furthermore, multi-omics can help to understand the functional roles of this compound within the plant, potentially revealing its involvement in stress responses or developmental processes. frontiersin.org Single-cell multi-omics is an emerging area that could provide an even more detailed view of the architecture and regulation of specialized metabolite biosynthesis at the cellular level. univ-tours.fr

Exploration of Novel Molecular Targets and Signaling Pathways Beyond Estrogen Receptors

While some phytoestrogens are known to interact with estrogen receptors (ERs), research into this compound should explore a broader range of potential molecular targets and signaling pathways. nih.govnih.gov Estrogen receptors, including ERα and ERβ, are ligand-regulated transcription factors that mediate the effects of estrogens through genomic and non-genomic mechanisms. nih.govnih.gov However, compounds can also exert biological effects by interacting with other receptors or interfering with diverse signaling cascades. nih.gov Future research should utilize techniques such as target profiling and pathway analysis to identify if this compound interacts with other nuclear receptors, enzymes, ion channels, or signaling proteins. case.edudovepress.com Understanding these interactions is crucial for a complete picture of this compound's biological activity and potential effects.

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling of this compound's Biological Activity

Artificial intelligence (AI) and machine learning (ML) are increasingly valuable in predicting the biological activity of chemical compounds. mdpi.comnih.govresearchgate.net These approaches can analyze large datasets of chemical structures and biological activities to build predictive models. nih.govresearchgate.net For this compound, AI and ML could be used to predict its potential interactions with various biological targets or its activity in different biological systems based on its chemical structure and data from related compounds. nih.govnih.gov This can help prioritize experimental investigations and accelerate the discovery of its potential functions. researchgate.net AI algorithms, including deep learning models, are being developed to predict binding affinity and identify important structural features for interaction with targets. nih.gov Integrating AI with traditional biological experiments can enhance the depth of research into the activity of compounds like this compound. mdpi.com

常见问题

Q. How can machine learning improve predictive modeling of this compound’s drug-likeness?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。